
iCRT 14
描述
iCRT 14 是一种新型、有效的 β-连环蛋白反应转录抑制剂。它主要用于科学研究,以研究 Wnt 信号通路,该通路在细胞增殖、分化和迁移中起着至关重要的作用。 该化合物在抑制癌细胞生长方面表现出巨大潜力,使其成为癌症研究中宝贵的工具 .
准备方法
合成路线及反应条件
iCRT 14 的合成涉及几个步骤,从制备核心结构开始,该结构是一种噻唑烷二酮衍生物。关键步骤包括:
噻唑烷二酮核的形成: 这通常通过在碱性条件下使噻唑烷-2,4-二酮与适当的醛反应来实现。
吡啶环的引入: 此步骤涉及噻唑烷二酮核与吡啶衍生物的反应,通常使用钯催化的偶联反应。
最终修饰: 引入额外的官能团以增强化合物的活性及溶解度
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。关键考虑因素包括:
反应温度和时间: 这些参数经过精心控制,以确保反应物完全转化。
纯化方法: 使用重结晶、色谱和蒸馏等技术来纯化最终产物
化学反应分析
反应类型
iCRT 14 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成各种氧化衍生物。
还原: 还原反应可以改变化合物上的官能团,可能改变其活性。
常见的试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物
这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,氧化会导致羧酸的形成,而还原会产生醇或胺 .
科学研究应用
Cancer Research
Inhibition of Tumor Growth:
iCRT 14 has been shown to inhibit the proliferation and migration of cancer cells by blocking β-catenin-responsive transcription. This inhibition is particularly relevant in cancers such as cervical cancer and triple-negative breast cancer (TNBC). For example, in cervical cancer cell lines (HeLa, SiHa, and CaSki), this compound demonstrated varying degrees of efficacy in inhibiting cell viability and Wnt/β-catenin activity, with significant effects observed in SiHa and CaSki cells but not in HeLa cells due to the interaction with long non-coding RNA HOTAIR .
Combination Therapies:
Recent studies have explored the synergistic effects of combining this compound with other therapeutic agents. For instance, the combination of trastuzumab (a monoclonal antibody) with this compound has shown enhanced anti-tumor effects in epithelial ovarian cancer by promoting apoptosis and inhibiting cell cycle progression .
Cardiovascular Applications
Endothelial Function Recovery:
this compound has been evaluated for its potential to restore normal endothelial function compromised by inflammatory cytokines like TNF-α. In cultured endothelial cells, treatment with this compound led to a decrease in nuclear NFκB levels and inflammatory cytokine production, thereby improving endothelial barrier function. However, it also exhibited pro-coagulatory effects, raising concerns about its application in therapies for atherosclerosis and vein graft failure .
Viral Infections
Impact on Viral Pathogenesis:
Interestingly, this compound has been implicated in enhancing the infection of certain viruses, such as Bovine Herpesvirus-1 (BoHV-1), by promoting viral protein expression and DNA damage responses in lung adenocarcinoma cells (A549). This suggests that while this compound inhibits Wnt/β-catenin signaling, it may inadvertently facilitate viral pathogenesis through its effects on host cell signaling pathways .
Mechanistic Insights
Resistance Mechanisms:
The effectiveness of this compound can be influenced by various cellular factors. For instance, the presence of HOTAIR in cervical cancer cells was found to maintain the activation of the Wnt/β-catenin pathway despite treatment with this compound, highlighting a potential mechanism of resistance that could limit the drug's efficacy . Understanding these interactions is crucial for developing more effective therapeutic strategies.
Data Summary Table
作用机制
iCRT 14 通过抑制 β-连环蛋白反应转录来发挥作用。它干扰 β-连环蛋白与 TCF4 之间的相互作用,TCF4 是一种调节 Wnt 靶基因表达的转录因子。 这种抑制导致参与细胞增殖和存活的基因转录减少 .
相似化合物的比较
类似化合物
iCRT 3: 另一种 β-连环蛋白反应转录抑制剂,但效力低于 iCRT 14。
IWR-1-endo: 通过稳定降解 β-连环蛋白的破坏复合物来抑制 Wnt 信号通路。
This compound 的独特性
This compound 的独特性在于其对 β-连环蛋白反应转录的高效力及特异性。与其他抑制剂相比,它的 IC50 值更低,使其在更低浓度下更有效。 此外,this compound 在各个研究领域已展现出更广泛的应用 .
生物活性
iCRT 14 is a specific inhibitor of β-catenin-responsive transcription, primarily acting within the Wnt signaling pathway. Its chemical structure is defined as 5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-3-phenyl-2,4-thiazolidinedione. With a reported IC50 value of 40.3 nM, this compound effectively inhibits β-catenin's interaction with TCF4, a key transcription factor in this pathway .
This compound functions by disrupting the β-catenin/TCF4 complex, which is crucial for the transcription of target genes involved in cell proliferation and survival. This inhibition leads to significant biological effects:
- Cell Cycle Arrest : this compound induces G0/G1 phase cell cycle arrest in various cancer cell lines, including HCT-116 and HT29 .
- Transgene Expression Enhancement : In PC-3 cells, this compound enhances transgene expression by 16 to 35-fold when using nonviral transfection methods .
Inhibition of Inflammatory Responses
Recent studies have demonstrated that this compound can reverse endothelial dysfunction induced by pro-inflammatory cytokines such as TNF-α. Specifically, it reduces the expression of NFκB target genes and restores endothelial barrier function by increasing ZO-1 levels and decreasing VCAM-1 . This suggests potential therapeutic applications in inflammatory diseases.
Study on Endothelial Cells
In a study examining the effects of this compound on endothelial cells under TNF-α stimulation:
- Results : Treatment with this compound reduced nuclear NFκB protein levels and suppressed monocyte adhesion, indicating a restoration of normal endothelial function .
Cancer Cell Lines
A comparative analysis involving cervical cancer cell lines (HeLa, SiHa, CaSki) assessed the effectiveness of this compound alongside other inhibitors:
Compound | Cell Line | IC50 (nM) | Effect on Wnt/β-Catenin Pathway |
---|---|---|---|
This compound | HeLa | Not effective | Active pathway despite treatment |
This compound | SiHa | Similar to C59 | Significant inhibition observed |
This compound | CaSki | Similar to C59 | Significant inhibition observed |
In HeLa cells, this compound was ineffective due to HOTAIR overexpression, which maintained Wnt/β-catenin pathway activity despite treatment .
Viral Interactions
Another study indicated that this compound could enhance viral protein expression in A549 lung adenocarcinoma cells infected with BoHV-1. This effect was linked to increased DNA damage markers, suggesting that while inhibiting β-catenin may have therapeutic benefits, it could also facilitate viral pathogenesis under certain conditions .
属性
IUPAC Name |
(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHZXNGQYSKLR-UNOMPAQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421533 | |
Record name | iCRT 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677331-12-3 | |
Record name | iCRT 14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 677331-12-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does iCRT14 inhibit the Wnt/β-catenin signaling pathway?
A1: iCRT14 specifically disrupts the interaction between β-catenin and TCF (T-cell factor) proteins. [, , , ] This interaction is essential for β-catenin's function as a transcriptional coactivator, which ultimately leads to the expression of Wnt target genes. [, ]
Q2: What are the downstream consequences of inhibiting the β-catenin/TCF interaction?
A2: Blocking this interaction effectively downregulates the expression of various Wnt target genes, many of which are involved in cell proliferation, survival, and migration. [, , ] Some of the identified downregulated genes include BIRC5 (survivin), axin 2, and c-myc. []
Q3: Does inhibiting the Wnt/β-catenin pathway with iCRT14 affect cellular processes other than proliferation and migration?
A3: Yes, studies have shown that iCRT14 can also induce apoptosis (programmed cell death) in various cancer cell lines and primary patient samples. [, ] Additionally, research suggests that iCRT14 may influence inflammatory responses by affecting the expression and release of HMGB1 (High mobility group box 1), a protein known to act as a proinflammatory cytokine. []
Q4: Which diseases have shown potential for iCRT14 treatment in preclinical studies?
A4: Preclinical studies have demonstrated the potential therapeutic benefit of iCRT14 in various cancer models, including acute lymphoblastic leukemia (ALL), colorectal cancer, breast cancer, mantle cell lymphoma, and esophageal squamous cell carcinoma. [, , , , , ] Additionally, promising results have been observed in models of viral infections like influenza virus and avian leukosis virus. [, ]
Q5: Has iCRT14 shown efficacy in enhancing existing cancer treatments?
A5: Yes, research suggests that iCRT14 can enhance the efficacy of traditional chemotherapy agents like prednisolone, etoposide, doxorubicin, cytarabine, and 6TG. [] It has also been found to synergize with tumor vaccines and Treg cell ablation in colorectal cancer models. []
Q6: Are there any known instances of resistance to iCRT14?
A6: While iCRT14 has shown promising results in preclinical studies, some evidence suggests that cancer cells grown as floating spheroids (FSs) may exhibit resistance to the drug. This resistance is associated with downregulation of DKK-1 and upregulation of β-catenin in these FSs. []
Q7: Are there any concerns about the specificity of iCRT14?
A7: While iCRT14 specifically targets the β-catenin/TCF interaction, the Wnt/β-catenin pathway is involved in various cellular processes. Therefore, inhibiting this pathway could potentially lead to unintended effects on other biological functions. Further research is necessary to fully understand the long-term effects and potential off-target activities of iCRT14. []
Q8: What are the next steps in the development of iCRT14 as a therapeutic agent?
A8: Further investigation is needed to optimize its efficacy, determine appropriate dosage regimens, and evaluate potential long-term effects. [] Conducting clinical trials will be crucial to assess its safety and effectiveness in human patients. []
Q9: Could iCRT14 be used in combination with other therapies?
A9: Given its synergistic effects with other treatments in preclinical models, combining iCRT14 with conventional chemotherapy or immunotherapy holds promise for enhancing treatment outcomes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。